4-{2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile
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Overview
Description
4-{2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a hexyloxy group attached to the biphenyl structure, along with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Hexyloxy Group: The hexyloxy group is introduced via an etherification reaction, where a hexyloxy halide reacts with the biphenyl compound in the presence of a base.
Attachment of the Benzonitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to amines or other derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated biphenyl derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
4-{2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be employed in the study of biological interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-{2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile involves its interaction with specific molecular targets. The hexyloxy group and benzonitrile moiety can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which influence the compound’s behavior in different environments. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4’-(Methoxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile
- 4-{2-[4’-(Ethoxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile
- 4-{2-[4’-(Butoxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile
Uniqueness
The uniqueness of 4-{2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile lies in its specific hexyloxy substitution, which imparts distinct physicochemical properties compared to its analogs. This substitution can influence the compound’s solubility, stability, and reactivity, making it suitable for particular applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
60003-42-1 |
---|---|
Molecular Formula |
C27H29NO |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-[2-[4-(4-hexoxyphenyl)phenyl]ethyl]benzonitrile |
InChI |
InChI=1S/C27H29NO/c1-2-3-4-5-20-29-27-18-16-26(17-19-27)25-14-12-23(13-15-25)7-6-22-8-10-24(21-28)11-9-22/h8-19H,2-7,20H2,1H3 |
InChI Key |
HUMHNZORGFMSGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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